molecular formula C14H11F2N3O B2462365 6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide CAS No. 2415525-37-8

6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B2462365
CAS No.: 2415525-37-8
M. Wt: 275.259
InChI Key: JGKPGTUYWFEVPG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both the cyclopropyl and difluorophenyl groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-10-4-3-9(5-11(10)16)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKPGTUYWFEVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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